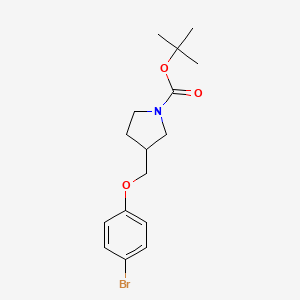

tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Descripción

tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a (4-bromophenoxy)methyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the 4-bromophenoxy moiety introduces electronic and steric effects that influence reactivity and biological activity. This compound is structurally analogous to intermediates in drug discovery, particularly in the development of anticancer agents and nitric oxide synthase inhibitors . Its synthesis typically involves multi-step protocols, including alkylation, deprotection, and purification via column chromatography .

Propiedades

IUPAC Name |

tert-butyl 3-[(4-bromophenoxy)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INARVAZLKCVFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that serves as a useful building block in the synthesis of several novel organic compounds. It’s closely related to tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate, which is an intermediate of Niraparib. Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Therefore, it’s reasonable to infer that the primary target of this compound could be the PARP enzyme.

Biochemical Pathways

The compound likely affects the DNA repair pathway, specifically the base excision repair pathway where PARP plays a crucial role By inhibiting PARP, the compound prevents the repair of single-strand DNA breaksIn BRCA-1 and -2 mutant tumors, the homologous recombination repair pathway is defective, making the cells highly dependent on PARP-mediated repair.

Actividad Biológica

tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its structural features, which include a pyrrolidine ring and a bromophenoxy substituent. This compound has been studied for its biological activity, particularly in relation to its interactions with various biological targets.

- Molecular Formula : C₁₆H₂₂BrNO₂

- Molecular Weight : 340.26 g/mol

- CAS Number : 1476776-55-2

The biological activity of tert-butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group can participate in various biochemical interactions, potentially influencing enzyme activity or receptor binding, which can lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound has shown promise in several areas:

-

Anticancer Activity :

- It has been identified as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor effective against BRCA1 and BRCA2 mutant tumors .

- Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

- Antimicrobial Properties :

-

Enzyme Inhibition :

- The compound may act as an inhibitor for various enzymes due to the presence of the bromophenyl group, which can modulate enzyme activity through competitive inhibition or allosteric mechanisms.

Case Study 1: Anticancer Efficacy

A study investigated the effects of tert-butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate on breast cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells, with an IC50 value of approximately 20 µM. This suggests that the compound may serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

In another examination, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant antimicrobial activity, with some derivatives achieving MIC values lower than those of established antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold.

Data Table: Biological Activity Summary

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

- Electronic Effects: The 4-bromophenoxy group in the target compound provides moderate electron-withdrawing effects, whereas methoxy or amino substituents (e.g., in ) alter electronic density, impacting reactivity in cross-coupling reactions.

- Steric Bulk : Pyridyloxy derivatives (e.g., ) exhibit greater steric hindrance compared to the target compound, affecting binding affinity in biological systems.

- Cost and Availability : Pyridine derivatives with iodine substituents (483.14 g/mol) are significantly more expensive (~$4800/25g) than the target compound’s analogs .

Key Observations :

- The target compound shares purification strategies (e.g., flash chromatography) with analogs like tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate .

- Pyridine-based derivatives (e.g., ) require additional steps such as ozonolysis or Pd-catalyzed reactions, increasing synthetic complexity.

Key Observations :

- Piperazine derivatives (e.g., ) exhibit structural rigidity useful in crystallography but lack the pyrrolidine ring’s conformational flexibility.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-bromophenol derivatives under basic conditions. For example:

- Base-mediated coupling : Use potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like DMF or dichloromethane (DCM) at 0–20°C .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group on the pyrrolidine ring is retained during synthesis to prevent undesired side reactions .

- Workup : Purification via column chromatography (e.g., hexanes/ethyl acetate gradients) or recrystallization .

Basic: What analytical techniques are employed to characterize this compound and confirm its purity?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ ~3.0–4.0 ppm for N-CH₂), tert-butyl group (δ ~1.4 ppm), and aromatic protons (δ ~6.8–7.4 ppm for 4-bromophenoxy) .

- ³¹P NMR : Not applicable here but used for phosphonate analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Advanced: How can researchers resolve conflicting spectroscopic data, such as unexpected splitting in NMR spectra?

Methodological Answer:

Conflicts may arise from rotameric equilibria or impurities. Strategies include:

- Variable-temperature NMR : Identify dynamic rotational isomers by acquiring spectra at elevated temperatures (e.g., 50°C) to coalesce split peaks .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) .

- Supplementary techniques : X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups .

Advanced: What strategies optimize reaction yields and scalability for industrial research applications?

Methodological Answer:

- Continuous flow reactors : Enhance mixing and heat transfer for exothermic reactions, reducing side products .

- Catalyst optimization : Use palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps, as seen in boronate ester syntheses .

- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to improve safety and ease of purification .

- Scale-up protocols : Automated synthesis platforms for reproducibility; monitor reactions via in-line FTIR or UV-vis .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DCM) .

- Emergency measures : Eyewash stations and showers must be accessible; neutralize spills with inert adsorbents (e.g., vermiculite) .

- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent degradation .

Advanced: How to design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substrate scope screening : Test reactivity with aryl halides (e.g., 4-iodotoluene) under Suzuki-Miyaura conditions (Pd catalyst, base) .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for bromine displacement .

- Control experiments : Compare yields with/without the Boc group to assess its steric/electronic effects .

- In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., boronate esters) .

Advanced: How to address discrepancies in biological activity data across derivative compounds?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace Br with Cl or F) and assay against target proteins .

- Docking simulations : Use AutoDock Vina to predict binding modes and explain activity variations .

- Metabolic stability assays : Compare half-lives in liver microsomes to rule out pharmacokinetic confounding factors .

Basic: What are the compound’s key physical properties relevant to solubility and formulation?

Methodological Answer:

- LogP : Estimated ~3.5 (lipophilic due to tert-butyl and bromophenoxy groups), requiring DMSO or ethanol for solubilization .

- Melting point : Likely >100°C (analogs like tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate melt at 120–125°C) .

- Stability : Susceptible to Boc deprotection under acidic conditions (e.g., TFA/DCM) .

Advanced: How to validate the enantiomeric purity of chiral derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Optical rotation : Compare [α]₂₀ᴰ values with literature data (e.g., (S)-enantiomers of pyrrolidine derivatives) .

- X-ray crystallography : Resolve absolute configuration for reference standards .

Advanced: What computational tools aid in predicting the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations : Gaussian 16 to model transition states for SN2 reactions (B3LYP/6-31G* basis set) .

- Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures using GROMACS .

- pKa prediction : Software like MarvinSuite to estimate acidity/basicity (e.g., tert-butyl ester stability at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.